![molecular formula C23H24ClN3O3S B2974501 6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216474-73-5](/img/structure/B2974501.png)

6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

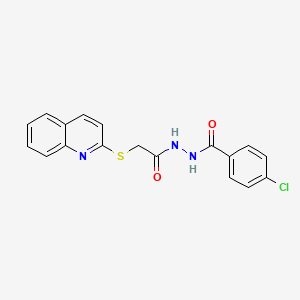

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a phenoxyacetamido group, and a tetrahydrothieno[2,3-c]pyridine group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .

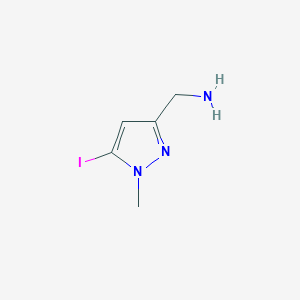

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzyl group is a common structural motif in organic chemistry, consisting of a phenyl group attached to a CH2 group. The phenoxyacetamido group consists of a phenyl group attached to an oxygen atom, which is in turn attached to an acetamido group (a carbonyl group attached to an amine). The tetrahydrothieno[2,3-c]pyridine group is a heterocyclic compound that contains both sulfur and nitrogen atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the amine group in the phenoxyacetamido portion of the molecule could potentially participate in a variety of reactions, including condensation and substitution reactions .Applications De Recherche Scientifique

Anti-inflammatory Applications

Thienopyrimidines have been found to exhibit anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Properties

Some derivatives have shown antimicrobial activity against various microbial strains . This indicates a possible application in creating antimicrobial agents.

Analgesic Effects

Analgesic properties have been observed in thienopyrimidines , hinting at the use of our compound in pain relief medication.

Cancer Treatment

Inhibition of cancer cell proliferation has been noted as an activity of thienopyrimidines , suggesting a role in cancer therapy.

Cardiovascular Therapeutics

Thieno[3,2-c]pyridine derivatives have been used as blood-platelet aggregation inhibiting agents and antithrombotics , indicating potential cardiovascular applications for our compound.

Anti-Proliferative Activity

Thieno[2,3-b]pyridine derivatives have shown anti-proliferative activity against certain cancer cells , which could be relevant for our compound in cancer research.

Drug Discovery and Kinase Inhibition

Thieno[2,3-c]pyridine derivatives have been used as starting points for drug discovery programs and identified as kinase inhibitors , suggesting a role in developing new medications targeting kinases.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to exhibit diverse biological activities

Mode of Action

It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound may interact with its targets through similar mechanisms, leading to changes in cellular processes.

Biochemical Pathways

Compounds of similar structure are known to be involved in a variety of heterocyclic synthesis . The compound may affect similar pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities . The compound may have similar effects.

Propriétés

IUPAC Name |

6-benzyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S.ClH/c24-22(28)21-18-11-12-26(13-16-7-3-1-4-8-16)14-19(18)30-23(21)25-20(27)15-29-17-9-5-2-6-10-17;/h1-10H,11-15H2,(H2,24,28)(H,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJGQXSFIPUKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)

![N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2974428.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)

![1-[2-Oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2974441.png)